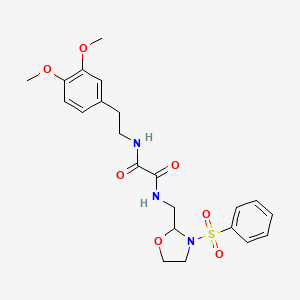
N1-(3,4-dimethoxyphenethyl)-N2-((3-(phenylsulfonyl)oxazolidin-2-yl)methyl)oxalamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N1-(3,4-dimethoxyphenethyl)-N2-((3-(phenylsulfonyl)oxazolidin-2-yl)methyl)oxalamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a dimethoxyphenethyl group, a phenylsulfonyl oxazolidinyl moiety, and an oxalamide linkage. The combination of these functional groups imparts specific chemical properties and reactivity to the compound, making it a subject of interest in medicinal chemistry and chemical biology.
准备方法
The synthesis of N1-(3,4-dimethoxyphenethyl)-N2-((3-(phenylsulfonyl)oxazolidin-2-yl)methyl)oxalamide typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:
Formation of the dimethoxyphenethyl group: This can be achieved through the alkylation of 3,4-dimethoxybenzyl alcohol with an appropriate alkylating agent.
Synthesis of the phenylsulfonyl oxazolidinyl moiety: This step involves the reaction of phenylsulfonyl chloride with an oxazolidinone derivative under basic conditions.
Coupling of the two intermediates: The final step involves the coupling of the dimethoxyphenethyl group with the phenylsulfonyl oxazolidinyl moiety using an oxalamide linkage, typically through a condensation reaction with oxalyl chloride.
Industrial production methods for this compound would likely involve optimization of these synthetic steps to improve yield and purity, as well as the development of scalable reaction conditions.
化学反应分析
N1-(3,4-dimethoxyphenethyl)-N2-((3-(phenylsulfonyl)oxazolidin-2-yl)methyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The dimethoxyphenethyl group can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: The oxazolidinyl moiety can be reduced under appropriate conditions to yield amine derivatives.
Substitution: The phenylsulfonyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
科学研究应用
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of novel heterocyclic compounds.
Biology: The compound’s unique structure may allow it to interact with specific biological targets, making it a candidate for studying enzyme inhibition or receptor binding.
Medicine: Due to its potential biological activity, it may be investigated for its therapeutic properties, such as anti-inflammatory or anticancer effects.
Industry: The compound could be used in the development of new materials or as a precursor for the synthesis of functionalized polymers.
作用机制
The mechanism by which N1-(3,4-dimethoxyphenethyl)-N2-((3-(phenylsulfonyl)oxazolidin-2-yl)methyl)oxalamide exerts its effects is likely related to its ability to interact with specific molecular targets. The dimethoxyphenethyl group may facilitate binding to hydrophobic pockets in proteins, while the phenylsulfonyl oxazolidinyl moiety could interact with polar or charged residues. These interactions may modulate the activity of enzymes or receptors, leading to the observed biological effects. The exact molecular pathways involved would depend on the specific biological context and targets being studied.
相似化合物的比较
N1-(3,4-dimethoxyphenethyl)-N2-((3-(phenylsulfonyl)oxazolidin-2-yl)methyl)oxalamide can be compared with other compounds that contain similar functional groups:
N1-(3,4-dimethoxyphenethyl)-N2-(oxalamide): This compound lacks the phenylsulfonyl oxazolidinyl moiety, which may result in different biological activity and reactivity.
N1-(phenylsulfonyl)-N2-(oxalamide): This compound lacks the dimethoxyphenethyl group, which may affect its ability to interact with hydrophobic targets.
N1-(3,4-dimethoxyphenethyl)-N2-(phenylsulfonyl oxazolidinyl): This compound lacks the oxalamide linkage, which may influence its overall stability and reactivity.
The uniqueness of this compound lies in the combination of these functional groups, which imparts specific chemical properties and potential biological activities that are distinct from those of the similar compounds listed above.
属性
IUPAC Name |
N'-[[3-(benzenesulfonyl)-1,3-oxazolidin-2-yl]methyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]oxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O7S/c1-30-18-9-8-16(14-19(18)31-2)10-11-23-21(26)22(27)24-15-20-25(12-13-32-20)33(28,29)17-6-4-3-5-7-17/h3-9,14,20H,10-13,15H2,1-2H3,(H,23,26)(H,24,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXOVHTXYMTZHCT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)C(=O)NCC2N(CCO2)S(=O)(=O)C3=CC=CC=C3)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O7S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

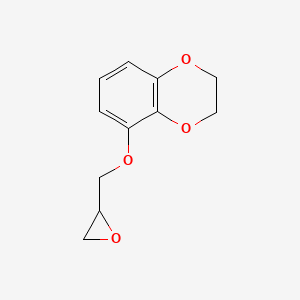

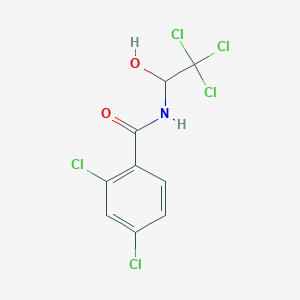
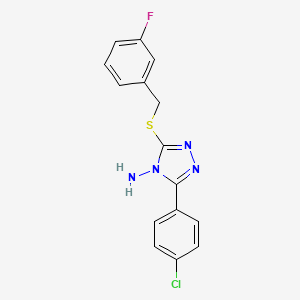
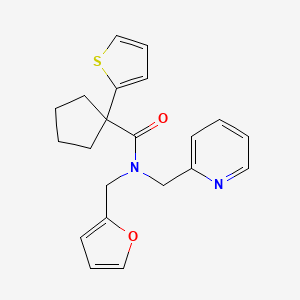
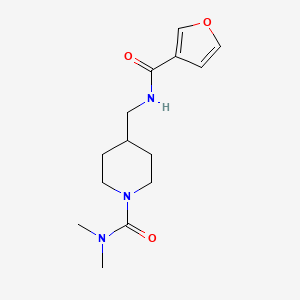
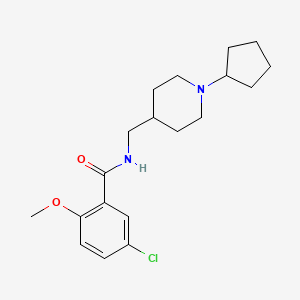
![2-(2,4-dioxo-3-(pyridin-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(4-methylbenzyl)acetamide](/img/structure/B2390974.png)
![2-[5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-[(2-methoxyphenyl)methyl]acetamide](/img/structure/B2390975.png)
![1-[5-(Trifluoromethyl)-9-oxa-2-azaspiro[5.5]undecan-2-yl]prop-2-en-1-one](/img/structure/B2390976.png)
![(1H-benzo[d]imidazol-5-yl)(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)methanone](/img/structure/B2390977.png)
![N-(5-(2-(benzo[d]isoxazol-3-yl)acetyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-3-carboxamide](/img/structure/B2390978.png)
![N-[(1-methyl-1H-imidazol-2-yl)(phenyl)methyl]-2-(methylamino)acetamide dihydrochloride](/img/structure/B2390979.png)
